3,4-Diphenylcyclohex-3-ene-1-carbonyl chloride
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Overview
Description
3,4-Diphenylcyclohex-3-ene-1-carbonyl chloride is an organic compound characterized by a cyclohexene ring substituted with two phenyl groups and a carbonyl chloride functional group. This compound is of interest in organic synthesis due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Diphenylcyclohex-3-ene-1-carbonyl chloride typically involves the reaction of 3,4-diphenylcyclohex-3-ene-1-carboxylic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the carboxylic acid is converted to the corresponding acyl chloride .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar methods but optimized for larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3,4-Diphenylcyclohex-3-ene-1-carbonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Although less common, oxidation reactions can convert the cyclohexene ring to more oxidized forms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Amides and Esters: Formed through nucleophilic substitution.
Alcohols: Formed through reduction.
Oxidized Cyclohexene Derivatives: Formed through oxidation.
Scientific Research Applications
3,4-Diphenylcyclohex-3-ene-1-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-Diphenylcyclohex-3-ene-1-carbonyl chloride primarily involves its reactivity as an acyl chloride. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form various derivatives through nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
3,4-Diphenylcyclohex-3-ene-1-carboxylic acid: The precursor to the acyl chloride.
3,4-Diphenylcyclohex-3-ene-1-ol: The reduced form of the acyl chloride.
3,4-Diphenylcyclohex-3-ene-1-one: An oxidized derivative.
Uniqueness
3,4-Diphenylcyclohex-3-ene-1-carbonyl chloride is unique due to its combination of a cyclohexene ring with two phenyl groups and a reactive carbonyl chloride functional group. This structure imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.
Properties
CAS No. |
62543-96-8 |
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Molecular Formula |
C19H17ClO |
Molecular Weight |
296.8 g/mol |
IUPAC Name |
3,4-diphenylcyclohex-3-ene-1-carbonyl chloride |
InChI |
InChI=1S/C19H17ClO/c20-19(21)16-11-12-17(14-7-3-1-4-8-14)18(13-16)15-9-5-2-6-10-15/h1-10,16H,11-13H2 |
InChI Key |
MRMOVBWCBHXTCP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=C(CC1C(=O)Cl)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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